molecular formula C17H15BrN2OS B15038948 (2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one

Cat. No.: B15038948
M. Wt: 375.3 g/mol
InChI Key: KKGUJSQIPFKPKN-UHFFFAOYSA-N
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Description

(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a bromophenyl group and a methylbenzyl group, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromoaniline with 3-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the process is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: May be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
  • (2E)-2-[(4-fluorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
  • (2E)-2-[(4-iodophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one

Uniqueness

The presence of the bromophenyl group in (2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one distinguishes it from its analogs. Bromine’s unique properties, such as its size and electronegativity, can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H15BrN2OS

Molecular Weight

375.3 g/mol

IUPAC Name

2-(4-bromophenyl)imino-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15BrN2OS/c1-11-3-2-4-12(9-11)10-15-16(21)20-17(22-15)19-14-7-5-13(18)6-8-14/h2-9,15H,10H2,1H3,(H,19,20,21)

InChI Key

KKGUJSQIPFKPKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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